Pyrido[2,3-b]pyrazin-6-amine
Description
Historical Context and Evolution of Pyrido[2,3-b]pyrazine (B189457) Chemistry
The exploration of pyrazine (B50134) and its fused derivatives represents a significant chapter in the history of heterocyclic chemistry. Pyrazine itself was first synthesized in the 19th century, laying the groundwork for future investigations into more complex, nitrogen-containing heterocyclic systems. researchgate.net The specific exploration of pyrido[2,3-b]pyrazine derivatives began to gain momentum in the mid-20th century. Initial research efforts in the 1960s and 1970s were largely centered on the synthesis and investigation of the fundamental properties of these compounds, with early studies highlighting their potential as antibacterial agents. imist.ma A notable publication from 1968, for instance, detailed the synthesis of 6,8-disubstituted pyrido[2,3-b]pyrazines, indicating an early interest in the therapeutic potential of this scaffold. capes.gov.br
The conventional synthesis method for these heterocycles has traditionally been the double condensation reaction of 1,2-dicarbonyl compounds with aryl 1,2-diamines. academie-sciences.fr However, these early methods often required harsh conditions, such as high temperatures and strong acidic media. growingscience.com Over the decades, the field has evolved significantly, with a continuous drive towards developing more efficient, practical, and environmentally benign synthetic protocols. academie-sciences.frgrowingscience.com This evolution has seen the introduction of tandem reactions, multicomponent syntheses, and the use of catalysts to improve yields and reduce the environmental impact of chemical production. academie-sciences.frnih.gov The journey from basic synthesis to the creation of complex, functionalized molecules demonstrates a sophisticated progression in the field of pyrido[2,3-b]pyrazine chemistry.
Significance of the Pyrido[2,3-b]pyrazine Core in Heterocyclic Chemistry
The pyrido[2,3-b]pyrazine core is a privileged scaffold in heterocyclic and medicinal chemistry due to the unique electronic properties and versatile reactivity imparted by its fused pyridine (B92270) and pyrazine rings. mdpi.com This nitrogen-rich heterocyclic system is a subject of considerable interest from both academic and industrial researchers. academie-sciences.fr Its structure serves as a valuable building block for the synthesis of more complex molecules with a wide array of applications. vulcanchem.com
In medicinal chemistry, pyrido[2,3-b]pyrazine derivatives have demonstrated a broad spectrum of biological activities. researchgate.net They have been investigated for their potential as anticancer, anti-inflammatory, antimalarial, and antibacterial agents. growingscience.comresearchgate.netikm.org.my The scaffold's ability to interact with various biological targets, including protein kinases and DNA, underpins its therapeutic potential. growingscience.comikm.org.my For example, derivatives have been studied as inhibitors of serine-threonine protein kinases, checkpoint kinase 1 (CHK1), and glycogen (B147801) synthase kinase 3 beta (GSK3β). ikm.org.my
Beyond pharmaceuticals, the pyrido[2,3-b]pyrazine core is significant in materials science. Derivatives have been developed as fluorescent materials, with some exhibiting blue-orange light emission. tandfonline.comresearchgate.net Research has also demonstrated their remarkable contributions to nonlinear optical (NLO) applications, suggesting their potential use in advanced photonic technologies and display technology. nih.govrsc.orgrsc.org Furthermore, these compounds have been utilized in the development of electrochemical sensors for DNA detection. nih.govrsc.orgrsc.org This diverse range of applications highlights the pyrido[2,3-b]pyrazine system as a cornerstone in the development of novel functional molecules. vulcanchem.comrsc.org
Overview of Academic Research Trajectories for Pyrido[2,3-b]pyrazin-6-amine and its Derivatives
Academic research on this compound and its derivatives has followed a trajectory from foundational synthesis to targeted, application-driven investigations. Initial work focused on establishing reliable synthetic routes, which have become progressively more sophisticated over time. Modern synthetic strategies often employ palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig and Suzuki couplings, to introduce a variety of substituents onto the core structure. ikm.org.myresearchgate.net This allows for the fine-tuning of the molecule's electronic and steric properties to optimize its function for specific applications.
A significant research trend is the development of derivatives as potent biological agents. A recent area of intense investigation is their use as antiviral compounds, particularly as non-nucleoside inhibitors of human cytomegalovirus (HCMV) polymerase. nih.gov Studies have focused on optimizing the structure to enhance antiviral potency while minimizing off-target effects. nih.gov For instance, research published in 2024 identified novel derivatives with impressive antiviral activity against HCMV and other herpesviruses. nih.gov
Another major research avenue is in oncology. Derivatives of the pyrido[2,3-b]pyrazine scaffold have been evaluated for their antiproliferative activity against various cancer cell lines, including human melanoma. ikm.org.mymdpi.com The mechanism of action often involves the inhibition of protein kinases that are crucial for cancer cell growth and survival. ikm.org.mymdpi.com
In the realm of materials science, research has shifted towards exploring the optoelectronic properties of these compounds. Donor-acceptor type molecules based on the pyrido[2,3-b]pyrazine scaffold have been designed and synthesized for their potential use as light-emitting materials in optoelectronic devices. researchgate.net These studies investigate how modifying the donor and acceptor groups can tune the intramolecular charge transfer (ICT) characteristics, thereby controlling the emission color and efficiency. researchgate.net The development of multicomponent synthesis approaches has also been a key trend, enabling the efficient production of these complex molecules. nih.gov
The table below summarizes key research findings for derivatives of the pyrido[2,3-b]pyrazine scaffold.
| Research Area | Key Findings | Year of Research |
| Antiviral Activity | Identified derivatives with submicromolar activity against human cytomegalovirus (HCMV). nih.gov | 2024 |
| Synthetic Methodology | Developed efficient multicomponent synthesis routes with high yields (82-89%). nih.gov | 2023 |
| Nonlinear Optics | Demonstrated significant nonlinear optical (NLO) response properties. rsc.orgrsc.org | 2023 |
| Anti-inflammatory Activity | Synthesized derivatives showing inhibition of pro-inflammatory cytokines TNF-α and IL-6. ikm.org.my | 2021 |
| Anticancer Activity | Showed good biological profiles on A549, MCF-7, K562 & Hela cancer cell lines. ikm.org.my | 2021 |
| Antibacterial Activity | A derivative with two thiocarbonyl groups showed good activity against Staphylococcus aureus and Bacillus cereus. imist.ma | 2017 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
pyrido[2,3-b]pyrazin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4/c8-6-2-1-5-7(11-6)10-4-3-9-5/h1-4H,(H2,8,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POUPCZFBDRVLNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=NC=CN=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80289179 | |
| Record name | pyrido[2,3-b]pyrazin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80289179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65257-68-3 | |
| Record name | 65257-68-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59671 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | pyrido[2,3-b]pyrazin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80289179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of Pyrido 2,3 B Pyrazin 6 Amine Derivatives
Strategies for Pyrido[2,3-b]pyrazine (B189457) Core Synthesis
The construction of the fundamental pyrido[2,3-b]pyrazine ring system is the initial and most crucial step in the synthesis of its derivatives. Methodologies generally focus on forming the pyrazine (B50134) ring fused to a pre-existing pyridine (B92270) core.
A prevalent and traditional method for synthesizing the pyrido[2,3-b]pyrazine core involves the condensation reaction between pyridinediamines and α-oxocarbonyl compounds. benthamdirect.comresearchgate.neteurekaselect.comingentaconnect.com This approach is a direct application of the classical quinoxaline (B1680401) synthesis to the pyridine ring system. For instance, the reaction of 5-bromo-2,3-diaminopyridine with oxalic acid has been utilized as a key step in a three-step procedure to obtain pyrido[2,3-b]pyrazine derivatives. imist.ma The reaction typically proceeds by the initial formation of a Schiff base between one of the amino groups of the pyridinediamine and a carbonyl group of the α-dicarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrido[2,3-b]pyrazine ring.
A significant challenge in the condensation reaction arises when an unsymmetrical α-oxocarbonyl compound is used, as this can lead to the formation of two different regioisomers. benthamdirect.comresearchgate.net These isomers may exhibit substantially different biological activities, making their selective synthesis a critical objective. benthamdirect.comresearchgate.neteurekaselect.comingentaconnect.com To address this, studies have focused on controlling the regioselectivity of the condensation. Research has shown that reaction conditions play a pivotal role in determining the isomeric ratio. benthamdirect.com Specifically, conducting the reaction at low temperatures in acidic solvents, such as acetic acid or trifluoroacetic acid, has been found to increase regioselectivity, favoring the formation of the biologically more active isomer. benthamdirect.comresearchgate.neteurekaselect.comingentaconnect.com This optimization allows for a more controlled synthesis, which is essential for structure-activity relationship (SAR) studies. benthamdirect.com
| Parameter | Condition | Effect on Regioselectivity | Reference |
| Temperature | Low Temperature | Increased regioselectivity | benthamdirect.comresearchgate.net |
| Solvent/Catalyst | Acidic Solvents (e.g., acetic acid, trifluoroacetic acid) | Increased regioselectivity | benthamdirect.comresearchgate.net |
| Reactant Stoichiometry | Varied | Examined for impact on reaction outcome | benthamdirect.com |
| Dehydrating Agent | Used/Not Used | Examined for impact on reaction outcome | benthamdirect.com |
This table summarizes factors influencing the regioselective synthesis of the Pyrido[2,3-b]pyrazine core.
Multicomponent reactions (MCRs) offer an efficient and atom-economical alternative for the synthesis of complex molecules like pyrido[2,3-b]pyrazine derivatives in a one-pot fashion. nih.govrsc.orgrsc.orgnih.gov These reactions avoid the need for isolating intermediates, thereby reducing waste and simplifying synthetic procedures. nih.gov A notable example involves the reaction of indane-1,3-dione, a substituted aromatic aldehyde, and 2-aminopyrazine (B29847) in the presence of a catalytic amount of p-toluenesulfonic acid (p-TSA) in ethanol (B145695). nih.govrsc.org This strategy has been successfully employed to generate a series of substituted pyrido[2,3-b]pyrazine-based heterocyclic compounds in good to excellent yields (82–89%). nih.govrsc.org The optimization of reaction conditions, including solvent polarity and the presence of a catalyst, was crucial for achieving high yields. nih.govrsc.org
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Solvent | Yield | Reference |
| Indane-1,3-dione | Aromatic Aldehydes | 2-Aminopyrazine | p-TSA (20 mol%) | Ethanol | 82-89% | nih.govrsc.org |
This table presents an example of a multicomponent reaction for the synthesis of Pyrido[2,3-b]pyrazine derivatives.
Derivatization and Functionalization of the Pyrido[2,3-b]pyrazin-6-amine Scaffold
Once the core scaffold is synthesized, its derivatization is key to modulating its properties. Palladium-catalyzed cross-coupling reactions are powerful tools for introducing a wide range of functional groups onto the pyrido[2,3-b]pyrazine ring system.
The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds, widely used in the synthesis of biaryl compounds. nih.govmdpi.com This palladium-catalyzed reaction couples an organoboron compound (typically a boronic acid) with a halide or triflate. In the context of pyrido[2,3-b]pyrazines, this reaction allows for the introduction of various aryl or heteroaryl substituents. For example, halogenated pyrido[2,3-b]pyrazines can be coupled with different arylboronic acids to create a diverse set of derivatives. mdpi.com The reaction is known for its tolerance of a wide variety of functional groups and is a cornerstone in the functionalization of many heterocyclic systems, including pyridines and related scaffolds. nih.govresearchgate.netacademie-sciences.fr
| Substrate | Coupling Partner | Catalyst System | Product | Reference |
| 8-Iodopyrido[2,3-b]pyrazine | Arylboronic acids | Palladium catalyst | 8-Aryl-pyrido[2,3-b]pyrazine | mdpi.com |
| 5-Bromo-2-methylpyridin-3-amine | Arylboronic acids | Pd(PPh₃)₄ / K₃PO₄ | 5-Aryl-2-methylpyridin-3-amine | nih.gov |
| 3-Bromo-6-(thiophen-2-yl)pyridazine | (Hetero)aromatic boronic acids | Pd(PPh₃)₄ / Na₂CO₃ | 3-(Hetero)aryl-6-(thiophen-2-yl)pyridazine | nih.gov |
This table provides examples of Suzuki coupling reactions on related heterocyclic systems, illustrating the methodology's applicability.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used for the formation of carbon-nitrogen bonds. wikipedia.orgacsgcipr.org This reaction is particularly valuable for synthesizing aryl amines from aryl halides or triflates and primary or secondary amines. wikipedia.orgacsgcipr.org For the this compound scaffold, this methodology is crucial for introducing various amine-based substituents. For instance, a 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine can be coupled with different amines to generate a library of 7-amino derivatives. researchgate.net The development of various generations of catalyst systems, often employing sterically hindered phosphine (B1218219) ligands, has greatly expanded the scope of this reaction, allowing for the coupling of a wide array of amines and aryl partners under relatively mild conditions. wikipedia.org This reaction has been successfully applied to related heterocycles, such as pyrido[2,3-d]pyrimidines, to introduce N-aryl substituents. nih.govrsc.org
| Aryl Halide/Triflate | Amine | Catalyst System | Product | Reference |
| 7-Bromo-2,3-diphenylpyrido[2,3-b]pyrazine | DHPHAzSi acceptors | Palladium catalyst | 7-Amino substituted derivative | researchgate.net |
| Pyrido[2,3-d]pyrimidine-OTf | Anilines | Pd(OAc)₂ / Xphos / Cs₂CO₃ | C4 N-aryl derivative | nih.gov |
| β-Bromovinyl/aryl aldehydes | 6-Amino-1,3-dialkyluracils | Palladium catalyst | Pyrido[2,3-d]pyrimidine (B1209978) | rsc.org |
This table shows examples of Buchwald-Hartwig amination reactions on the Pyrido[2,3-b]pyrazine scaffold and related structures.
Halogenation and Subsequent Functionalization
The introduction of halogen atoms onto the pyrido[2,3-b]pyrazine ring system serves as a key step for further molecular elaboration, enabling cross-coupling reactions and nucleophilic substitutions. Research has demonstrated the successful halogenation of the 2,3-diphenylpyrido[2,3-b]pyrazine (B3032196) core at the 8-position through deprotometalation-trapping reactions. mdpi.com
This transformation is typically achieved using a mixed lithium-zinc base, such as a combination of lithium 2,2,6,6-tetramethylpiperidide (LiTMP) and zinc chloride-TMEDA complex (ZnCl₂·TMEDA), in tetrahydrofuran (B95107) (THF). The resulting organometallic intermediate is then trapped with an electrophilic halogen source. For instance, treatment with iodine (I₂) yields the 8-iodo derivative, while N-bromosuccinimide (NBS) and hexachloroethane (B51795) are used to install bromine and chlorine, respectively. mdpi.com
Table 1: Halogenation of 2,3-diphenylpyrido[2,3-b]pyrazine
| Reagent(s) | Position Halogenated | Halogen |
|---|---|---|
| 1. LiTMP, ZnCl₂·TMEDA2. Iodine (I₂) | 8 | Iodo |
| 1. LiTMP, ZnCl₂·TMEDA2. N-Bromosuccinimide (NBS) | 8 | Bromo |
These halogenated intermediates are versatile precursors for further functionalization. They can undergo palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura reaction with arylboronic acids, to form carbon-carbon bonds. Additionally, the halogen atom, particularly iodine, can be displaced by various nucleophiles to introduce a range of substituents. mdpi.com
Introduction of Aminoalkyl and Thienyl Substituents
The incorporation of aminoalkyl and thienyl moieties into the pyrido[2,3-b]pyrazine structure is a common strategy to modulate the compound's physicochemical and biological properties.
Aminoalkyl Substituents: Aminoalkyl groups can be introduced onto the pyrido[2,3-b]pyrazine scaffold via nucleophilic substitution of a halogenated precursor. For example, 8-iodo-2,3-diphenylpyrido[2,3-b]pyrazine can be directly substituted with various amines, such as alkylamines and benzylamines, to yield the corresponding 8-aminoalkyl derivatives. This reaction provides a straightforward method for appending these functional groups to the heterocyclic core. mdpi.com One study reported that an 8-benzylamino pyrido[2,3-b]pyrazine derivative exhibited significant antiproliferative activity in A2058 human melanoma cells. mdpi.com
Thienyl Substituents: Thienyl groups are often incorporated during the initial synthesis of the pyrido[2,3-b]pyrazine ring system. The standard method involves the condensation of a diaminopyridine with a 1,2-dicarbonyl compound. By using a thienyl-substituted dicarbonyl, such as 1,2-di(thiophen-2-yl)ethane-1,2-dione, the resulting pyrido[2,3-b]pyrazine will bear thienyl groups at the 2- and 3-positions. The crystal structures of 2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine and its 7-bromo analog have been reported. researchgate.net Alternatively, thienyl groups can be introduced via palladium-catalyzed cross-coupling reactions. The Suzuki coupling of 8-iodo-2,3-diphenylpyrido[2,3-b]pyrazine with 2-thienylboronic acid has been successfully employed to synthesize 2,3-diphenyl-8-(2-thienyl)pyrido[2,3-b]pyrazine. mdpi.com
Synthesis of 2-Amino Analogs via Hydrolysis
While direct synthesis of 2-amino analogs via hydrolysis is not extensively documented for the this compound system, a prevalent and analogous method for introducing amino groups to pyrazine rings is through the nucleophilic substitution of halo-pyrazine precursors. This chemical transformation is a fundamental strategy in pyrazine chemistry.
The synthesis generally involves reacting a chloropyrazine derivative with an amine. For instance, 3-chloropyrazine-2-carboxamide (B1267238) can be reacted with various substituted benzylamines to displace the chlorine atom and form 3-aminopyrazine-2-carboxamide (B1665363) derivatives. mdpi.com This reaction highlights the utility of a halogen as a leaving group to facilitate the introduction of an amino functionality. This approach is a cornerstone for building libraries of amino-substituted pyrazines and related heterocyclic systems.
Preparation of Pyrido[2,3-b]pyrazin-2,3,6-triol
The compound Pyrido[2,3-b]pyrazin-2,3,6-triol is commercially available, indicating its successful synthesis. However, detailed procedures for its preparation are not widely reported in peer-reviewed literature. Based on established principles of heterocyclic chemistry, a plausible synthetic route would involve the condensation of a highly functionalized pyridine precursor, such as 2,3-diamino-5-hydroxypyridine (or its protected form), with oxalic acid or an oxalic acid derivative (e.g., diethyl oxalate). This reaction would form the pyrazine ring fused to the pyridine core. Subsequent hydrolysis of any ester groups or removal of protecting groups would yield the target triol. This proposed pathway follows the classical method for constructing the pyrazine ring of the pyrido[2,3-b]pyrazine system.
Optimization of Reaction Conditions for Pyrido[2,3-b]pyrazine Derivative Synthesis
The primary method for synthesizing the pyrido[2,3-b]pyrazine ring system is the condensation reaction between a pyridinediamine and an α-oxocarbonyl compound. eurekaselect.comrsc.org The optimization of this reaction is critical, particularly when using an unsymmetrical dioxo compound, as it can lead to the formation of two different regioisomers which may possess significantly different biological activities. eurekaselect.comrsc.org
Temperature: Lower reaction temperatures have been shown to increase the regioselectivity, favoring the formation of the biologically more active isomer. eurekaselect.comnih.gov
Catalysis: The reaction can be catalyzed by either acids or bases. Studies have found that acidic solvents, such as acetic acid or trifluoroacetic acid, promote higher regioselectivity. eurekaselect.comnih.gov
Solvents: The polarity of the solvent plays a significant role. In multicomponent syntheses of pyrido[2,3-b]pyrazine derivatives, various solvents including water, ethanol, dichloromethane (B109758) (DCM), tetrahydrofuran (THF), acetonitrile (B52724) (CH₃CN), and dimethylformamide (DMF) have been evaluated to optimize the reaction yield. nih.gov
Catalyst Loading: In a three-component reaction involving an aromatic aldehyde, indane-1,3-dione, and 2-aminopyrazine, the use of 20 mol% p-toluenesulfonic acid (p-TSA) in ethanol at reflux was identified as the optimal condition, providing yields up to 89%. mdpi.comnih.gov
By carefully controlling these conditions, researchers can direct the synthesis towards the desired, often more potent, isomer, thereby improving the efficiency of the synthetic process. eurekaselect.comnih.gov
Characterization Techniques for this compound Derivatives
The structural elucidation of newly synthesized pyrido[2,3-b]pyrazine derivatives relies on a combination of modern spectroscopic techniques. These methods are essential for confirming the identity, purity, and structure of the target compounds. Commonly employed techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and mass spectrometry. mdpi.comnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural characterization of pyrido[2,3-b]pyrazine derivatives. Both one-dimensional (¹H NMR, ¹³C NMR) and two-dimensional experiments are used to provide detailed information about the molecular structure. mdpi.comnih.govresearchgate.net
¹H NMR: This technique provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. Chemical shifts (δ), signal multiplicity (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J) are key parameters used in the assignment of proton signals.
¹³C NMR: This provides information about the carbon skeleton of the molecule. The chemical shift of each carbon signal indicates its electronic environment.
The following table provides representative NMR data for 8-Iodo-2,3-diphenylpyrido[2,3-b]pyrazine, illustrating the type of information obtained from these analyses. mdpi.com
Table 2: Representative ¹H and ¹³C NMR Data for 8-Iodo-2,3-diphenylpyrido[2,3-b]pyrazine in CDCl₃
| Nucleus | Chemical Shift (δ, ppm) | Description | Assignment |
|---|---|---|---|
| ¹H | 8.70 | Doublet, J = 4.6 Hz | Pyridine H |
| ¹H | 8.28 | Doublet, J = 4.5 Hz | Pyridine H |
| ¹H | 7.64 - 7.69 | Multiplet | Phenyl H |
| ¹H | 7.32 - 7.44 | Multiplet | Phenyl H |
| ¹³C | 157.1 | C (quaternary) | |
| ¹³C | 155.0 | C (quaternary) | |
| ¹³C | 153.6 | CH | |
| ¹³C | 149.1 | C (quaternary) | |
| ¹³C | 137.6 | C (quaternary) | |
| ¹³C | 136.6 | C (quaternary) | |
| ¹³C | 135.6 | CH | |
| ¹³C | 130.3 | CH | |
| ¹³C | 129.8 | CH | |
| ¹³C | 129.7 | CH | |
| ¹³C | 128.4 | CH | |
| ¹³C | 128.3 | CH |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is a crucial analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov In the characterization of pyrido[2,3-b]pyrazine derivatives, FT-IR spectra provide valuable information about the vibrational modes of the bonds within the molecular structure. rsc.orgnih.gov
The spectra of these compounds typically exhibit a series of characteristic absorption bands. For instance, the stretching vibrations of the N-H group in the amino substituent of this compound and related derivatives are observed in the region of 3300–3500 cm⁻¹. semanticscholar.org One study on a pyrazine derivative noted two distinct bands at 3448 cm⁻¹ and 3310 cm⁻¹, corresponding to the stretching vibrations of the NH₂ group. semanticscholar.org
The aromatic C-H stretching vibrations of the pyridopyrazine ring system generally appear above 3000 cm⁻¹. mdpi.com Strong absorption peaks corresponding to the C=N and C=C stretching vibrations within the fused heterocyclic rings are typically found in the 1625–1426 cm⁻¹ region. semanticscholar.org Specifically, bands for ν(C=N) and ν(C=C) have been reported between 1625–1600 cm⁻¹ and 1474–1426 cm⁻¹, respectively. semanticscholar.org The positions of these bands can shift upon coordination with metal ions, confirming the involvement of the ring nitrogen atoms in bonding. semanticscholar.org
The table below summarizes typical FT-IR absorption bands observed for pyrido[2,3-b]pyrazine derivatives based on published data. semanticscholar.orgmdpi.com
| Vibrational Mode | Frequency Range (cm⁻¹) | Description |
| N-H Stretch | 3310 - 3448 | Associated with the amino group. |
| Aromatic C-H Stretch | > 3000 | Pertains to the C-H bonds on the aromatic rings. |
| C=N Stretch | 1600 - 1625 | Stretching vibration of the carbon-nitrogen double bonds in the pyrazine and pyridine rings. |
| C=C Stretch | 1426 - 1570 | Stretching vibration of the carbon-carbon double bonds within the aromatic system. |
| C-N Stretch | 1336 - 1390 | Stretching vibration of the carbon-nitrogen single bonds. |
This table is generated based on data from related pyrazine and pyridopyrazine structures.
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical tool used to determine the molecular weight and elucidate the structure of compounds by analyzing the mass-to-charge ratio (m/z) of their ions. dtic.mil For this compound and its derivatives, high-resolution mass spectrometry (HRMS) can provide the exact molecular weight, allowing for the determination of the elemental composition. google.comyoutube.com
The mass spectrum of a pyrido[2,3-b]pyrazine derivative will show a molecular ion peak (M⁺), which corresponds to the molecular weight of the compound. As nitrogen-containing heterocyclic compounds, they follow the "nitrogen rule," which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. youtube.com this compound (C₇H₆N₄) has an even number of nitrogen atoms, and its molecular weight is 146.15 g/mol , resulting in an even-numbered molecular ion peak.
The fragmentation pattern observed in the mass spectrum provides structural information. chemguide.co.uk When the molecular ion breaks apart, it forms various fragment ions. libretexts.org For nitrogen-containing heterocycles like pyridines and quinolines, a characteristic fragmentation pathway involves the loss of hydrogen cyanide (HCN). researchgate.net It is plausible that the pyrido[2,3-b]pyrazine core would undergo similar fragmentation, such as the loss of HCN from the pyrazine or pyridine ring. The specific fragmentation pattern can be used to confirm the identity and structure of substituted derivatives. mjcce.org.mk
Below is a table of predicted m/z values for this compound and its potential fragments.
| Ion | m/z (Predicted) | Description |
| [M]⁺ | 146 | Molecular Ion |
| [M-NH₂]⁺ | 130 | Loss of the amino group |
| [M-HCN]⁺ | 119 | Loss of hydrogen cyanide from the ring system |
| [M-N₂H₂]⁺ | 116 | Loss of diazene (B1210634) from the pyrazine ring |
This table presents plausible fragmentation pathways for the parent compound.
X-ray Crystallographic Analysis
X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. googleapis.com Several crystal structures of pyrido[2,3-b]pyrazine derivatives have been reported, offering insight into the geometry of the fused ring system. nih.govnih.gov
The pyrido[2,3-b]pyrazine moiety is generally found to be relatively planar, although some buckling can occur depending on the substituents. nih.govresearchgate.net In one study of 2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine, the dihedral angle between the pyrazine and pyridine rings was found to be only 1.33 (7)°. nih.gov However, the addition of a bromine atom at the 7-position increased this angle to 8.78 (10)°, indicating a less planar structure. nih.gov
The orientation of substituents attached to the pyrido[2,3-b]pyrazine core is also determined. For example, in 3-(4-Methoxyphenyl)pyrido[2,3-b]pyrazine, the benzene (B151609) ring is twisted by 14.0 (2)° from the plane of the fused ring system. nih.gov The crystal packing is often stabilized by intermolecular interactions such as π–π stacking and hydrogen bonds. nih.gov In the crystal structure of 3-(4-Methoxyphenyl)pyrido[2,3-b]pyrazine, π–π interactions with centroid–centroid distances between 3.609 (1) and 3.735 (1) Å lead to stacks of molecules. nih.gov
The following table presents selected crystallographic data for a representative pyrido[2,3-b]pyrazine derivative.
| Parameter | Value | Reference Compound |
| Crystal System | Monoclinic | 3-(4-Methoxyphenyl)pyrido[2,3-b]pyrazine nih.gov |
| Space Group | P2₁/c | 2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine nih.gov |
| C-N bond length (pyrazine ring) | ~1.34 Å | General observation from similar structures nist.gov |
| C-C bond length (pyridine ring) | ~1.40 Å | General observation from similar structures nist.gov |
| Dihedral Angle (Pyridine-Pyrazine) | 1.33 (7)° | 2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine nih.gov |
This table provides examples of crystallographic data obtained for derivatives of the core structure.
Computational and Theoretical Investigations of Pyrido 2,3 B Pyrazin 6 Amine Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a important tool for investigating the structural and electronic properties of heterocyclic compounds, including systems based on the pyrido[2,3-b]pyrazine (B189457) scaffold. rsc.orgrsc.org These computational methods allow for the prediction of molecular characteristics that are crucial for understanding reactivity, stability, and potential applications in fields like materials science and pharmaceuticals. rsc.orgrsc.orgrjb.ro Studies on various pyrido[2,3-b]pyrazine derivatives commonly employ the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with basis sets such as 6-31G(d,p) or 6-311G(d,p) to achieve a balance between computational cost and accuracy. rsc.orgrjb.ronih.gov These calculations provide detailed insights into geometric parameters, electronic behavior, and vibrational modes of the molecules. nih.govrsc.org
A fundamental step in computational analysis is the geometric optimization of the molecular structure. This process calculates the lowest energy conformation of the molecule, providing key structural parameters such as bond lengths, bond angles, and dihedral angles. rjb.ro For instance, in a theoretical study on pyrido(2,3-b)pyrazine-2,3-diol, a related heterocyclic system, DFT calculations were used to determine the optimized geometry. rjb.ro The calculated bond lengths, such as a C8-H14 bond length of 1.08 Å, showed excellent agreement with standard experimental values, validating the reliability of the computational model. rjb.ro
In more complex donor-acceptor-donor (D-A-D) systems built on a pyrido[2,3-b]pyrazine core, DFT is used to analyze how the geometry changes in excited states compared to the ground state (S0). nih.gov The comparison of optimized geometries in different states reveals significant variations in dihedral angles, which helps in understanding the molecule's photophysical properties. nih.gov These structural predictions are essential for correlating the molecule's three-dimensional shape with its observed chemical and physical behavior. rsc.org
Frontier Molecular Orbital (FMO) theory is critical for understanding the electronic properties and reactivity of molecules. libretexts.org The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. libretexts.orgwuxibiology.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (Egap), is a crucial parameter for determining molecular reactivity, kinetic stability, and optical properties. rjb.rolibretexts.org
In studies of pyrido[2,3-b]pyrazine derivatives, DFT calculations show that the HOMO and LUMO are often distributed across the entire molecular framework, indicating a delocalized π-electron system. rjb.roscispace.com A small HOMO-LUMO gap suggests a molecule is more reactive and can be easily excited, which is a characteristic of molecules with significant intramolecular charge transfer (ICT). rjb.ronih.gov For example, a computational study on pyrido(2,3-b)pyrazine-2,3-diol calculated a HOMO-LUMO energy gap of 4.71 eV. rjb.ro In another series of D–A–D structured pyrido[2,3-b]pyrazine amines, the calculated energy gaps were found to be low, ranging from 1.67 to 2.36 eV, which is consistent with their observed ICT properties and emission characteristics. nih.gov
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (Egap) (eV) | Reference |
|---|---|---|---|---|
| Pyrido(2,3-b)pyrazine-2,3-diol | - | - | 4.71 | rjb.ro |
| Compound 7 (a pyrido[2,3-b]pyrazine derivative) | -5.889 | -2.445 | 3.444 | rsc.orgnih.govresearchgate.net |
| Dye 2 (a D-A-D pyrido[2,3-b]pyrazine amine) | -5.97 | -3.61 | 2.36 | nih.gov |
| Dye 7 (a D-A-D pyrido[2,3-b]pyrazine amine) | -5.34 | -3.67 | 1.67 | nih.gov |
Global Reactivity Parameters (GRPs) are derived from the HOMO and LUMO energy values and provide a quantitative measure of a molecule's reactivity and stability. Key GRPs include chemical hardness (η), softness (S), electronegativity (χ), and chemical potential (μ). Hardness is a measure of resistance to change in electron distribution, with larger HOMO-LUMO gaps correlating to greater hardness and lower reactivity. nih.govresearchgate.net Conversely, softness is the reciprocal of hardness, so molecules with smaller energy gaps are considered "softer" and more reactive. researchgate.net
For a series of novel pyrido[2,3-b]pyrazine derivatives, a direct correlation was established between the band gap (Egap) and GRPs. rsc.orgnih.govresearchgate.net A specific derivative, identified as compound 7, exhibited a low Egap of 3.444 eV, which corresponded to a smaller hardness value (1.722 eV) and a greater softness value (0.290 eV⁻¹), indicating its higher reactivity compared to other compounds in the series. rsc.orgnih.govresearchgate.net
| Parameter | Value | Reference |
|---|---|---|
| Energy Gap (Egap) | 3.444 eV | rsc.orgnih.govresearchgate.net |
| Hardness (η) | 1.722 eV | rsc.orgnih.govresearchgate.net |
| Softness (S) | 0.290 eV⁻¹ | rsc.orgnih.govresearchgate.net |
DFT calculations are also employed to predict the nonlinear optical (NLO) properties of molecules, which are crucial for applications in optoelectronics and photonics. rsc.orgrsc.org The key parameters for assessing NLO activity are the dipole moment (μ), the average polarizability (<α>), and the first (βtot) and second (<γ>) hyperpolarizabilities. rsc.orgnih.govresearchgate.net A large hyperpolarizability value indicates a strong NLO response.
Computational studies on pyrido[2,3-b]pyrazine-based heterocyclic compounds have revealed their potential for NLO applications. rsc.orgresearchgate.net For one particularly promising derivative (compound 7), calculations yielded high values for average polarizability, first hyperpolarizability, and second hyperpolarizability. rsc.orgnih.gov The significant NLO response observed in these systems is attributed to their efficient intramolecular charge transfer characteristics. rsc.orgresearchgate.net
| Parameter | Value (esu) | Reference |
|---|---|---|
| Average Polarizability (<α>) | 3.90 × 10⁻²³ | rsc.orgnih.govresearchgate.net |
| First Hyperpolarizability (βtot) | 15.6 × 10⁻³⁰ | rsc.orgnih.govresearchgate.net |
| Second Hyperpolarizability (<γ>) | 6.63 × 10⁻³⁵ | rsc.orgnih.govresearchgate.net |
Vibrational analysis through DFT calculations is used to predict the infrared (IR) and Raman spectra of a molecule. rjb.roworldscientific.com This involves calculating the frequencies of the normal modes of vibration at the optimized geometry. rjb.ro A key confirmation of a true energy minimum on the potential energy surface is the absence of any imaginary frequencies in the calculated vibrational spectrum. rjb.ro
The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations. rjb.ro Therefore, they are typically scaled by a factor (e.g., 0.96 for B3LYP/6-311G(d,p)) to improve agreement with experimental data. rjb.ro By using techniques like Potential Energy Distribution (PED) analysis, each calculated vibrational mode can be assigned to specific molecular motions, such as C-H stretching, C=N bending, or ring vibrations. worldscientific.com This detailed assignment is invaluable for interpreting experimental spectra and understanding the molecule's dynamic behavior. rjb.ronih.govworldscientific.com
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge transfer and conjugative interactions within a molecule. For pyrido[2,3-b]pyrazine systems, NBO analysis provides insights into the electronic structure, stability, and reactivity by examining the interactions between filled (donor) and empty (acceptor) orbitals. rsc.orgresearchgate.net
NBO analysis also provides detailed information about the composition of the bonds and lone pairs. uni-muenchen.de For example, it can describe the percentage of a bond's character localized on each participating atom and the hybrid orbitals involved. uni-muenchen.de This level of detail is essential for a deep understanding of the electronic landscape of the molecule.
Transition Density Matrix (TDM) and Density of States (DOS) Analyses
Transition Density Matrix (TDM) and Density of States (DOS) analyses are computational tools that help in understanding the nature of electronic transitions within a molecule, such as those observed in UV-visible absorption spectra. rsc.orgresearchgate.net
TDM analysis provides a visual and quantitative picture of electronic transitions, often simplifying complex transitions involving multiple molecular orbitals into "hole" and "particle" contributions. semanticscholar.org This method is particularly useful for analyzing electronic transitions in molecular complexes and aggregates, where it can distinguish between local excitations on a single molecule and charge transfer excitations between molecules. semanticscholar.org For pyrido[2,3-b]pyrazine derivatives, TDM analysis can validate the charge transfer characteristics of the molecule by showing the movement of electron density from donor to acceptor moieties during an electronic transition. researchgate.net
Intramolecular Charge Transfer (ICT) Transitions
Intramolecular Charge Transfer (ICT) is a fundamental process in many organic molecules with donor-acceptor (D-A) architecture, including derivatives of pyrido[2,3-b]pyrazin-6-amine. researchgate.netrsc.org In these systems, the pyrido[2,3-b]pyrazine core often acts as an electron acceptor due to the presence of electron-deficient nitrogen atoms. rsc.org When coupled with a suitable electron-donating group (the amine group in this case), an ICT can occur upon photoexcitation.
This ICT process is characterized by the transfer of electron density from the donor to the acceptor part of the molecule. rsc.org The efficiency of this charge transfer is a key factor in determining the photophysical properties of the molecule, such as its absorption and emission wavelengths. rsc.orgacs.org For example, a more efficient ICT generally leads to a larger Stokes shift and can influence the fluorescence quantum yield.
The absorption spectra of pyrido[2,3-b]pyrazine derivatives often show a distinct ICT band. researchgate.netresearchgate.net The position and intensity of this band can be tuned by modifying the donor and acceptor strengths or by altering the π-conjugated bridge that connects them. researchgate.net This tunability is a key aspect of designing these molecules for specific applications, such as in organic light-emitting diodes (OLEDs) or as fluorescent probes. researchgate.netrsc.org
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. japsonline.com In the context of medicinal chemistry, it is frequently used to predict the binding mode of a small molecule ligand to the active site of a protein.
Protein-Ligand Binding Interactions
For derivatives of pyrido[2,3-b]pyrazine, molecular docking studies have been instrumental in elucidating their potential mechanisms of action by identifying key binding interactions with various protein targets. smolecule.comnih.gov These studies can reveal specific hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-protein complex. japsonline.com
For instance, docking studies of pyrido[2,3-b]pyrazine derivatives with enzymes like cholinesterases have suggested putative binding modes, highlighting the interactions responsible for their inhibitory activity. nih.govresearchgate.net Similarly, when docked into the ATP binding site of kinases, these compounds can show interactions with key residues in the hinge region, which is a common feature for many kinase inhibitors. acs.org The specific interactions identified through docking can guide the rational design of more potent and selective inhibitors.
Prediction of Binding Affinities
Beyond predicting the binding mode, molecular docking can also be used to estimate the binding affinity of a ligand for a protein. This is often expressed as a docking score or an estimated free energy of binding. growingscience.com These scores are calculated based on the intermolecular interactions and the conformational energy of the ligand.
For pyrido[2,3-b]pyrazine derivatives, predicted binding affinities have been used to rank potential inhibitors and to correlate with experimentally determined biological activities, such as IC50 values. nih.gov For example, compounds with higher predicted binding affinities (more negative docking scores) are expected to be more potent inhibitors. This computational screening can help prioritize which compounds to synthesize and test, thereby accelerating the drug discovery process.
Computational Modeling for Structure-Activity Relationship (SAR) Predictions
Computational modeling plays a crucial role in establishing Structure-Activity Relationships (SAR), which correlate the chemical structure of a compound with its biological activity. nih.gov For pyrido[2,3-b]pyrazine systems, various computational approaches are employed to build predictive SAR models.
Quantitative Structure-Activity Relationship (QSAR) studies are a common approach. In a QSAR study, various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) are calculated for a series of compounds and then correlated with their measured biological activity using statistical methods. researchgate.net The resulting QSAR model can then be used to predict the activity of new, unsynthesized compounds. For related heterocyclic systems, QSAR models have been developed to predict their inhibitory activity against specific targets like phosphodiesterase-5 (PDE-5). researchgate.net
These computational models can provide valuable insights into which structural features are important for activity. sci-hub.se For example, a model might reveal that increasing the number of aromatic rings or the molecular refractivity enhances activity, while other features might be detrimental. researchgate.net This information is invaluable for medicinal chemists in the rational design and optimization of new drug candidates based on the pyrido[2,3-b]pyrazine scaffold. nih.gov
Pharmacological and Biological Activities of Pyrido 2,3 B Pyrazin 6 Amine Analogues
Anticancer Activities
The anticancer potential of pyrido[2,3-b]pyrazine (B189457) analogues has been explored through various mechanisms, including direct cytotoxicity to cancer cells, inhibition of critical enzymes involved in cell growth and survival, and modulation of the inflammatory tumor microenvironment.
A range of pyrido[2,3-b]pyrazine derivatives have been synthesized and evaluated for their cytotoxic effects against a panel of human cancer cell lines. A study involving novel 3-substituted pyrido[2,3-b]pyrazine derivatives demonstrated their cytotoxic activity against A549 (lung cancer), MCF-7 (breast cancer), K562 (leukemia), and Hela (cervical cancer) cell lines. ikm.org.my Similarly, other pyrazine-containing hybrids have shown potent antiproliferative activity. For instance, an anthraquinone–pyrazine (B50134) derivative, compound 117, was particularly effective against the K562 leukemia cell line with a GI50 of 0.07 μM and also showed activity against the MCF-7 breast cancer cell line with a GI50 of 0.72 μM. mdpi.com Another derivative, compound 118, displayed antiproliferative effects against MCF-7, HeLa, and A549 cells. mdpi.com Furthermore, chalcone-linked pyrido[4,3-b]pyrazin-5(6H)-one derivatives were tested against five human cancer cell lines, showing promising anticancer activity. researchgate.net
| Compound Series | Cell Line | Activity (IC50/GI50 in µM) | Source |
|---|---|---|---|
| Anthraquinone–pyrazine derivative (Compound 117) | K562 (Leukemia) | 0.07 | mdpi.com |
| Anthraquinone–pyrazine derivative (Compound 117) | MCF-7 (Breast) | 0.72 | mdpi.com |
| Anthraquinone–pyrazine derivative (Compound 118) | MCF-7 (Breast) | 53.5 | mdpi.com |
| Anthraquinone–pyrazine derivative (Compound 118) | HeLa (Cervical) | 79.1 | mdpi.com |
| Anthraquinone–pyrazine derivative (Compound 118) | A549 (Lung) | 78.3 | mdpi.com |
| Chalcone–pyrazine derivative (Compound 49) | A549 (Lung) | 0.13 | mdpi.com |
| Chalcone–pyrazine derivative (Compound 50) | MCF-7 (Breast) | 0.18 | mdpi.com |
| Chalcone–pyrazine derivative (Compound 51) | MCF-7 (Breast) | 0.012 | mdpi.com |
| Chalcone–pyrazine derivative (Compound 51) | A549 (Lung) | 0.045 | mdpi.com |
The mechanism of anticancer action for many pyrido[2,3-b]pyrazine analogues is linked to their ability to inhibit protein kinases, which are crucial enzymes in cell signaling pathways that often become dysregulated in cancer. Some derivatives are predicted to act as inhibitors of CHK1, GSK3β, and PDK. ikm.org.my Patents have described certain pyrido[2,3-b]pyrazines as inhibitors of Glycogen (B147801) Synthase Kinase-3 (GSK-3) and the serine/threonine kinase PKB (Akt), a key component of the PI3K signaling pathway. google.com
Specifically, research has led to the structure-based discovery of a series of 5H-pyrrolo[2,3-b]pyrazine derivatives as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs). nih.gov Aberrant FGFR signaling is a known driver in various cancers. nih.gov One compound from this series, compound 13, demonstrated high selectivity and favorable metabolic properties, marking it as a promising lead for further development. nih.gov Additionally, related N-arylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine analogues have been identified as potent inhibitors of Casein Kinase 1 (CK1) and CDC-like Kinase 1 (CLK1). nih.gov
| Compound Class | Target Kinase | Significance | Source |
|---|---|---|---|
| Pyrido[2,3-b]pyrazine derivatives | CHK1, GSK3β, PDK | Predicted inhibitory activity against key cell cycle and metabolism kinases. | ikm.org.my |
| Urea-substituted pyrido[2,3-b]pyrazines | PKB (Akt) | Inhibition of a central node in the PI3K signaling pathway. | google.com |
| 5H-pyrrolo[2,3-b]pyrazine derivatives | FGFR | Potent and selective inhibition of a key oncogenic driver. | nih.gov |
| N-arylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amines | CK1, CLK1 | Promising inhibition of serine/threonine kinases involved in various cellular processes. | nih.gov |
Pyrido[2,3-b]pyrazine derivatives have been specifically highlighted for their capacity to modulate the function of serine-threonine protein kinases. ikm.org.mygoogle.com This broad class of enzymes is responsible for phosphorylating serine and threonine residues on substrate proteins, a fundamental mechanism for controlling a vast array of cellular events, including cell growth, differentiation, and apoptosis. google.com The aberrant activation of these kinases is a hallmark of many diseases, including cancer. google.com Certain patented pyrido[2,3-b]pyrazines are intended for use in modulating misdirected cellular signal transduction processes by influencing the function of these kinases. google.com Research on structurally similar compounds, such as N-arylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine analogues, has confirmed their inhibitory potency against several serine/threonine kinases, including CDK5/p25, CK1δ/ɛ, GSK3α/β, DYRK1A, and CLK1. nih.gov
Chronic inflammation is a critical component of tumor development and progression. Pyrido[2,3-b]pyrazine analogues have been shown to possess anti-inflammatory properties by inhibiting the production of key pro-inflammatory cytokines, Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). ikm.org.my A study on a novel series of 3-substituted pyrido[2,3-b]pyrazine derivatives found that several compounds could significantly down-regulate the lipopolysaccharide (LPS)-induced secretion of TNF-α and IL-6 in RAW 264.7 macrophage cells. ikm.org.my For example, at a concentration of 20 μM, compound 7a reduced TNF-α secretion to 79 ± 1.2 pg/mL and IL-6 secretion to 59.5 ± 2.1 pg/mL. ikm.org.my This ability to suppress key inflammatory mediators suggests a mechanism by which these compounds could exert anticancer effects by modulating the tumor microenvironment. ikm.org.my
| Compound | TNF-α Secretion (pg/mL at 20 µM) | IL-6 Secretion (pg/mL at 20 µM) | Source |
|---|---|---|---|
| 7a | 79 ± 1.2 | 59.5 ± 2.1 | ikm.org.my |
| 7b | 98.5 ± 1.6 | 77 ± 2.1 | ikm.org.my |
| 7d | 95.5 ± 2.1 | 89 ± 2.4 | ikm.org.my |
| 9a | 92.4 ± 1.9 | 65.4 ± 2.1 | ikm.org.my |
| 9c | 88.9 ± 1.2 | 74 ± 1.9 | ikm.org.my |
Microtubules, which are polymers of tubulin, are essential for cell division, making them an attractive target for anticancer drugs. Pyrido[2,3-b]pyrazine analogues have been shown to interact with tubulin, though their effects can vary. A series of novel trisubstituted pyrido[2,3-b]pyrazines were found to act as promoters of fungal tubulin polymerization, which is the basis of their fungicidal activity. researchgate.netresearchgate.net
In the context of anticancer research, other related compounds have been investigated as inhibitors of tubulin polymerization. For example, ethyl {8-[[4-(diethylamino)-1-methylbutyl]- amino]-2,3-diphenylpyrido(2,3-b)pyrazin-6-yl}carbamate (SRI-3072) was found to be a specific inhibitor of FtsZ, the bacterial analogue of tubulin, but did not inhibit mammalian tubulin polymerization. oup.com In contrast, a related compound, SRI-7614, inhibited both FtsZ and tubulin polymerization. oup.com Furthermore, chiral isomers of ethyl-5-amino-2-methyl-1,2-dihydro-3-phenylpyrido[3,4-b]pyrazin-7-yl carbamate (B1207046) were found to bind to tubulin and induce the formation of abnormal, non-functional polymers, disrupting normal microtubule dynamics. acs.org
Antimicrobial Activities
In addition to their anticancer properties, pyrido[2,3-b]pyrazine derivatives have demonstrated notable antimicrobial activity. The increasing prevalence of antibiotic-resistant bacteria necessitates the development of new classes of antimicrobial agents. A series of new pyrido[2,3-b]pyrazine derivatives were synthesized and tested against various bacterial strains. imist.ma The study found that a derivative featuring two thiocarbonyl groups exhibited good antibacterial activity, particularly against Gram-positive bacteria. imist.ma The presence of the thione function appeared to be important for the inhibitory effect. imist.ma
Furthermore, the antifungal properties of pyrido[2,3-b]pyrazines-N-oxides and pyrido[2,3-b]pyrazinolones have been reported, showing a broad spectrum of activity. researchgate.net As mentioned previously, the fungicidal efficacy of some analogues is attributed to their ability to promote fungal tubulin polymerization, disrupting microtubule dynamics in fungi. researchgate.netresearchgate.net
| Bacterial Strain | Activity (MIC in mg/mL) of a dithiocarbonyl derivative | Source |
|---|---|---|
| Staphylococcus aureus | 0.078 | imist.ma |
| Bacillus cereus | 0.078 | imist.ma |
| Escherichia coli | 0.625 | imist.ma |
| S. typhi | 1.25 | imist.ma |
Antibacterial Properties (e.g., against M. tuberculosis H37Rv)
Analogues of pyrido[2,3-b]pyrazine have emerged as a promising class of antibacterial agents, particularly against Mycobacterium tuberculosis. A series of these derivatives have been synthesized and evaluated for their in vitro antibacterial activity against both M. tuberculosis H37Ra and the virulent H37Rv strain, with several compounds demonstrating moderate to good inhibitory effects. nih.govmedchemexpress.eu
One notable compound, ethyl {8-[[4-(diethylamino)-1-methylbutyl]- amino]-2,3-diphenylpyrido(2,3-b)pyrazin-6-yl}carbamate (SRI-3072), has shown significant activity, with a Minimum Inhibitory Concentration (MIC99) of 0.15 mg/L (0.28 µM). oup.com This compound's efficacy was confirmed against both drug-susceptible and single-drug-resistant strains of M. tuberculosis. nih.gov Furthermore, SRI-3072 demonstrated the ability to reduce the growth of M. tuberculosis within mouse bone marrow macrophages, highlighting its potential for intracellular activity. nih.gov Another derivative, SRI-7614, also exhibited antitubercular activity with an MIC99 of 6.25 mg/L. oup.com The bactericidal activity of SRI-3072 against M. tuberculosis H37Ra has also been documented. google.com
| Compound | Target Organism | Activity (MIC99) |
| SRI-3072 | M. tuberculosis H37Rv | 0.15 mg/L (0.28 µM) oup.com |
| SRI-7614 | M. tuberculosis H37Rv | 6.25 mg/L (19 µM) oup.com |
FtsZ Inhibitory Action
The antibacterial mechanism of certain pyrido[2,3-b]pyrazine derivatives has been linked to the inhibition of the bacterial cell division protein FtsZ. nih.govmedchemexpress.eu FtsZ is a prokaryotic homolog of tubulin and plays a crucial role in the formation of the Z-ring at the site of cell division. tebubio.com Its inhibition represents a key target for the development of new antibiotics. tebubio.comcytoskeleton.com
Compounds such as SRI-3072 and SRI-7614, originally designed as potential tubulin inhibitors, were found to inhibit the polymerization of M. tuberculosis FtsZ. oup.comnih.gov Specifically, SRI-3072 inhibited FtsZ polymerization with an ID50 value of 52 ± 12 µM. oup.com This inhibitory action on a vital cellular process underscores the therapeutic potential of this class of compounds against M. tuberculosis. oup.comnih.gov The identification of specific inhibitors of FtsZ, such as certain 2-alkoxycarbonylaminopyridines, further supports the targeting of this protein. google.com
| Compound | Target | Activity (ID50) |
| SRI-3072 | M. tuberculosis FtsZ Polymerization | 52 ± 12 µM oup.com |
| SRI-7614 | M. tuberculosis FtsZ Polymerization | 60 µM oup.com |
Antifungal Activities (e.g., against plant pathogens like Puccinia recondita, Mycosphaerella graminicola, Magnaporthe grisea)
Pyrido[2,3-b]pyrazine analogues have also been investigated for their effectiveness as fungicides against a variety of plant pathogens. researchgate.netresearchgate.net A series of novel trisubstituted pyrido[2,3-b]pyrazines were evaluated for their fungicidal activity against wheat brown rust (Puccinia recondita), leaf spot of wheat (Mycosphaerella graminicola), and rice blast (Magnaporthe grisea). researchgate.netresearchgate.net
Structure-activity relationship studies on these compounds have indicated that the presence of a fluoro substituent at position 6 and a secondary amine at position 8 can be advantageous for fungicidal activity. researchgate.net Some pyridazine (B1198779) derivatives, which are monocyclic analogues of pyridopyrazines, have also shown potent fungicidal activity against pathogens like Mycosphaerella graminicola. nih.gov The development of new fungicides targeting Magnaporthe grisea has included the screening of various heterocyclic compounds, with some showing remarkable inhibition of fungal growth at concentrations as low as 10 µg/mL. nih.govnih.govfrontiersin.org Certain pyridazine derivatives have demonstrated the ability to inhibit fungal infestation by Puccinia recondita by at least 80% at a concentration of 200 ppm. google.com
Antiviral Activities
Human Cytomegalovirus (HCMV) Polymerase Inhibition
A significant area of research for pyrido[2,3-b]pyrazine analogues has been their potential as antiviral agents, specifically as inhibitors of human cytomegalovirus (HCMV) polymerase. nih.govresearchgate.net HCMV is a member of the Herpesviridae family and can cause severe disease in immunocompromised individuals. patient.info A series of novel non-nucleoside inhibitors with a pyrido[2,3-b]pyrazine core have been designed and synthesized to target the HCMV DNA polymerase. nih.govresearchgate.netresearchgate.net
Several of these compounds exhibited potent antiviral activity against HCMV, with typical 50% effective concentration (EC50) values below 1 µM, along with favorable cytotoxicity profiles. nih.govresearchgate.net One lead compound, designated as compound 27 in a specific study, showed an EC50 of 0.33 µM and improved aqueous solubility. nih.gov The replacement of a carbon atom with a nitrogen to form the pyrido[2,3-b]pyrazine core was a key design element in these studies. nih.gov
| Compound | Target Virus | Activity (EC50) |
| Compound 27 | HCMV | 0.33 µM nih.govresearchgate.net |
| Compound 22 | HCMV | Potent, outperformed ganciclovir (B1264) nih.gov |
| Compound 23 | HCMV | Potent, outperformed ganciclovir nih.gov |
Broad-Spectrum Antiherpetic Potential (e.g., HSV-1, HSV-2, Epstein-Barr virus)
Beyond their activity against HCMV, select pyrido[2,3-b]pyrazine analogues have demonstrated a broad-spectrum antiherpetic potential. nih.govresearchgate.net These compounds have shown efficacy against other members of the Herpesviridae family, including herpes simplex virus type 1 (HSV-1), herpes simplex virus type 2 (HSV-2), and Epstein-Barr virus (EBV). nih.govresearchgate.netpatient.info
For instance, compounds 23, 27, and 28 from a synthesized series showed potent antiviral activity against HSV-1, HSV-2, and EBV. nih.gov Compound 23 displayed a threefold more potent activity against HSV-1 compared to the standard drug acyclovir (B1169). nih.gov This broad-spectrum activity suggests that these compounds could be valuable for treating a range of herpesvirus infections. nih.govresearchgate.netresearchgate.net
| Compound | Target Virus | Antiviral Activity |
| Compound 23 | HSV-1 | 3-fold more potent than acyclovir nih.gov |
| Compound 23 | HSV-2 | Similar EC50 to acyclovir nih.gov |
| Compound 22 | HSV-1 | Marginally improved activity vs. acyclovir nih.gov |
| Compound 22 | HSV-2 | 4.5-fold reduction in activity vs. acyclovir nih.gov |
| Compound 27 | HSV-1 / HSV-2 | Reduced antiviral activity nih.gov |
| Compound 28 | HSV-1, HSV-2, EBV | Potent activity nih.gov |
Anti-inflammatory Properties
Pyrido[2,3-b]pyrazine derivatives have also been recognized for their anti-inflammatory effects. aimspress.comaimspress.comresearchgate.netresearchgate.net These compounds can modulate specific pathways involved in inflammation. aimspress.comaimspress.com Studies have investigated these derivatives as potential antagonists of the histamine (B1213489) H4 receptor (H4R), which is implicated in inflammatory conditions like atopic dermatitis. aimspress.comaimspress.comresearchgate.net
Quantitative structure-activity relationship (QSAR) models and molecular docking studies have been employed to evaluate a series of pyridopyrazine derivatives for their H4R antagonist suitability. aimspress.comaimspress.comresearchgate.net One particular compound, C11, demonstrated a high binding affinity to H4R, marking it as a promising candidate for the development of new anti-inflammatory drugs. aimspress.comaimspress.comresearchgate.netresearchgate.net The anti-inflammatory potential of various heterocyclic compounds, including pyridazine and pyridothiazine derivatives, has also been explored, often targeting enzymes like cyclooxygenase-2 (COX-2). nih.govmdpi.com
| Compound Series | Target | Implication |
| Pyrido[2,3-b]pyrazine derivatives | Histamine H4 Receptor (H4R) | Potential for atopic dermatitis treatment aimspress.comaimspress.comresearchgate.net |
| Compound C11 (a pyridopyrazine derivative) | Histamine H4 Receptor (H4R) | High binding affinity, promising anti-inflammatory candidate aimspress.comaimspress.comresearchgate.netresearchgate.net |
Antioxidant Activities
Pyrido[2,3-b]pyrazine derivatives have been investigated for their ability to counteract oxidative stress. vulcanchem.comrsc.orgnih.govresearchgate.net In vitro studies have demonstrated that certain analogues exhibit significant antioxidant activity, sometimes comparable to standard antioxidants. tandfonline.com
One study reported the DPPH radical scavenging activity of 7-nitropyrido[2,3-b]pyrazine (B11915463) to be 78.4% at a concentration of 100 μM, indicating its potential in mitigating oxidative stress. vulcanchem.com Another research effort focusing on 2-phenoxypyrido[3,2-b]pyrazin-3(4H)-one derivatives found that several compounds possessed strong antioxidant properties. tandfonline.com Notably, the introduction of phenolic hydroxyl groups, particularly a 3,5-dihydroxyl substituent on the C2 phenoxyl side chain, markedly enhanced the radical scavenging activity. tandfonline.com The compound 4l, featuring a 7-bromo substitution and a 3,5-dihydroxyphenoxy group, was identified as the most potent antioxidant in this series, with activity comparable to the well-known antioxidant, Trolox. tandfonline.com
The antioxidant potential of these compounds underscores their therapeutic promise for conditions associated with oxidative damage.
Antiurease Activity
Analogues of pyrido[2,3-b]pyrazine have also been evaluated for their potential to inhibit the urease enzyme, which is implicated in various pathological conditions. vulcanchem.comrsc.orgnih.govresearchgate.net Research has shown that some of these derivatives can effectively inhibit urease activity.
For instance, 7-nitropyrido[2,3-b]pyrazine demonstrated notable antiurease activity with an IC50 value of 18.7 μM, which was superior to the standard inhibitor thiourea (B124793) (IC50 = 21.3 μM). vulcanchem.com This finding highlights the potential of the pyrido[2,3-b]pyrazine scaffold in the design of potent urease inhibitors. The ability of these compounds to inhibit urease suggests their possible application in treating infections caused by urease-producing bacteria.
Anticonvulsant Activities
The pyrido[2,3-b]pyrazine core has been explored for its potential in developing new anticonvulsant agents. ikm.org.myresearchgate.net While research in this specific area is emerging, related heterocyclic systems have shown promise. For example, a series of 2-alkyl-3-arylpyrido[2,3-d]pyrimidones were synthesized and tested for antiepileptic properties. grafiati.com The study found that the addition of a nitrogen atom at the C-8 position of the quinazolinone framework, creating the pyrido[2,3-d]pyrimidine (B1209978) structure, led to an increase in anticonvulsant activity, although it also increased neurological toxicity. grafiati.com
In a study on pyrido[3,2-d]pyridazine derivatives, which are isomeric to the pyrido[2,3-b]pyrazine system, a novel series of 6-substituted compounds were synthesized and evaluated. nih.gov The compound N-m-chlorophenyl- vulcanchem.comikm.org.mytriazolo-[4,3-b]-pyrido[3,2-d]pyridazin-6-amine was identified as the most potent anticonvulsant in the maximal electroshock (MES) test, with an ED50 value of 13.6 mg/kg and a protective index of 7.2. nih.gov Another compound, N-m-chlorophenyltetriazolo[5,1-b]-pyrido[3,2-d]pyridazin-6-amine, also showed significant anticonvulsant activity with a protective index of 13.4, indicating a better safety profile than the marketed drug carbamazepine. nih.gov These findings suggest that the broader pyridopyrazine family holds potential for the development of new anticonvulsant therapies.
Antimalarial and Antiparasitic Activities (e.g., Trypanosoma brucei inhibition)
The pyrido[2,3-b]pyrazine scaffold has been identified as a promising starting point for the development of new agents against parasitic diseases, including malaria and Human African Trypanosomiasis (HAT), caused by Trypanosoma brucei. ikm.org.myimist.mamdpi.com
Some pyrido[2,3-b]pyrazine derivatives have been predicted to have antimalarial activity. ikm.org.my Research into related phenazine (B1670421) compounds, which share structural similarities, has shown activity against Plasmodium falciparum and Plasmodium berghei. researchgate.net
In the context of HAT, the enzyme pteridine (B1203161) reductase 1 (PTR1) is a recognized drug target. acs.org While direct inhibition data for pyrido[2,3-b]pyrazin-6-amine analogues on T. brucei is limited in the provided results, studies on related structures are informative. For instance, microtubule-stabilizing compounds, including some pyridopyrazines, were evaluated for their activity against T. brucei. nih.gov Although the specific pyridopyrazine examples in that study showed limited to no activity, other small molecules with different scaffolds demonstrated potent parasiticidal effects. nih.gov The search for effective treatments for HAT is ongoing, with a focus on identifying compounds that can penetrate the central nervous system to treat the late stage of the disease. acs.orgnih.gov
Structure Activity Relationship Sar Studies and Molecular Design
Impact of Substituent Groups on Biological Activity
The biological profile of pyrido[2,3-b]pyrazine (B189457) derivatives is highly dependent on the nature and position of substituent groups attached to the core.
The introduction of fluorine atoms into the pyrido[2,3-b]pyrazine scaffold has been a key strategy in medicinal chemistry to modulate physicochemical properties and enhance biological activity. Replacing a methyl group with a fluorine atom on an azetidine (B1206935) ring attached to the pyrido[2,3-b]pyrazine core was explored to reduce lipophilicity. nih.gov In a series of 8-amino-7-aryl-6-halogen-substituted pyrido[2,3-b]pyrazines, the presence of a fluoro substituent at position 6 was found to be advantageous for fungicidal activity. researchgate.net Specifically, the compound [(R)-(1,2-Dimethylpropyl)]-[6-fluoro-7-(2,4,6-trifluorophenyl)pyrido[2,3-b]pyrazin-8-yl]amine demonstrated potent activity against several economically important plant pathogens. researchgate.net
SAR studies have consistently highlighted the importance of a secondary amine at specific positions for the biological activity of pyrido[2,3-b]pyrazine derivatives. For a series of fungicidal compounds, a secondary amine at the 8-position of the pyrido[2,3-b]pyrazine ring was shown to be beneficial for their activity. researchgate.net Further exploration of substituents on this amine, such as α-methyl(phenyl)alkylamino and cycloalkylamino groups, was undertaken to evaluate their impact on inhibitory potency against c-Jun N-terminal kinase 3 (JNK3). acs.org
The incorporation of thienyl and aminoalkyl groups has been investigated to explore their potential to modulate the biological properties of the pyrido[2,3-b]pyrazine scaffold. Patent literature indicates that thienyl groups, optionally substituted with fluorine, chlorine, bromine, or C1-6 alkyl groups, are considered as potential substituents. google.com In the development of antibacterial agents, it was observed that the presence of alkyl or aryl side-chains on the heterocyclic moiety, which could include thienyl or aminoalkyl groups, generally led to a decrease in antibacterial effect. imist.ma
The biological activity of pyrido[2,3-b]pyrazine derivatives is profoundly influenced by the specific positions of substituent groups.
2-Position: A study focused on developing HCMV polymerase inhibitors synthesized a series of compounds with various substitutions at the 2-position of the pyrido[2,3-b]pyrazine core. nih.govresearchgate.net This led to the identification of potent compounds with strong antiviral activity. nih.govresearchgate.net For instance, derivatives with a substituted 2-imidazolinone ring demonstrated a superior therapeutic index. nih.gov In contrast, for antibacterial activity, the presence of side chains at the 2 and 3-positions generally resulted in an average antibacterial effect. imist.ma
6-Position: The substitution at the 6-position has been shown to be critical for certain biological activities. For fungicidal pyrido[2,3-b]pyrazines, a fluoro substituent at this position was found to be advantageous. researchgate.net
The following table summarizes the impact of various substituents on the biological activity of the pyrido[2,3-b]pyrazine core.
| Position | Substituent | Biological Activity | Finding |
| 2 | Methoxy | Antiviral (HCMV) | 10-fold enhancement in activity. researchgate.net |
| 2 | Substituted 2-imidazolinone | Antiviral (HCMV) | Superior therapeutic index. nih.gov |
| 6 | Fluoro | Fungicidal | Advantageous for activity. researchgate.net |
| 8 | Secondary Amine | Fungicidal | Beneficial for activity. researchgate.net |
Optimization of Potency and Selectivity
A primary goal in the design of pyrido[2,3-b]pyrazine-based compounds is the optimization of their potency and selectivity towards a specific biological target. In the development of HCMV polymerase inhibitors, research focused on optimizing inhibition of the target enzyme while minimizing off-target effects, such as inhibition of the human ether-à-go-go (hERG) ion channel. nih.govresearchgate.net This was approached by modifying substituents at the 2-position of the pyrido[2,3-b]pyrazine core. nih.govresearchgate.net For 2-substituted derivatives, reducing lipophilicity generally led to decreased hERG inhibition. nih.gov
In the pursuit of selective kinase inhibitors, shifting the selectivity from p38α mitogen-activated protein kinase to JNK3 was a key objective. acs.org Structural modifications, such as the introduction of a small methyl group to address a hydrophobic region, were instrumental in achieving a significant improvement in JNK3 selectivity. acs.org
Relationship between Molecular Geometry and Biological Action
The three-dimensional arrangement of atoms in a molecule, or its molecular geometry, is intrinsically linked to its biological function. Computational methods, such as Density Functional Theory (DFT), have been employed to investigate the relationship between the electronic properties and molecular structure of pyrido[2,3-b]pyrazine derivatives and their observed biological activities. rsc.org These studies analyze parameters like frontier molecular orbitals (FMOs) to understand the reactivity and potential interactions of these compounds with biological targets. rsc.org For instance, certain methyl and chloro-substituted benzothiazines associated with a pyrazine (B50134) moiety have resulted in the formation of potential neuroleptics, indicating that the spatial arrangement of these groups is crucial for their neurological activity. openmedicinalchemistryjournal.com
Advanced Applications and Emerging Research Directions
Electrochemical DNA Sensing Applications
The field of biomedical diagnostics is continually seeking more sensitive, rapid, and cost-effective methods for the detection of nucleic acids. Pyrido[2,3-b]pyrazine (B189457) derivatives have recently emerged as promising candidates for the fabrication of advanced electrochemical DNA biosensors. nih.govresearchgate.netrsc.orgrsc.orgrsc.org
Development of DNA Electrochemical Biosensors
DNA electrochemical biosensors are analytical devices that utilize a biological recognition element, namely DNA, to detect specific molecules or analytes within a sample. nih.govrsc.org The fundamental principle involves immobilizing single-stranded DNA (ssDNA) probes onto a conductive electrode surface. nih.govsemanticscholar.org When the target DNA sequence is present in the sample, it hybridizes with the immobilized probe, causing a measurable change in the electrochemical properties of the electrode surface. nih.govrsc.org
Recent research has demonstrated the first-time use of novel synthesized pyrido[2,3-b]pyrazine-based heterocyclic compounds for electrochemical DNA sensing. nih.govresearchgate.netrsc.orgrsc.orgrsc.org In these studies, a glassy carbon electrode (GCE) is modified with the pyrido[2,3-b]pyrazine derivatives to act as a sensitive layer for DNA interaction. nih.gov The cyclic voltammetry (CV) technique is a cornerstone of this application, employed to monitor the changes in the electrochemical response upon DNA immobilization and hybridization. nih.govrsc.org This method often utilizes a redox couple, such as [Fe(CN)₆]³⁻/[Fe(CN)₆]⁴⁻, which interacts with the negatively charged phosphate (B84403) backbone of DNA, providing a clear signal change. nih.gov
The development of these biosensors offers several advantages over traditional DNA detection methods, including high sensitivity to minute fluctuations in DNA concentration and the ability to detect very low concentrations of DNA. nih.govrsc.orgrsc.org Furthermore, the technique is relatively simple and does not necessitate expensive or highly specialized equipment. nih.govrsc.orgrsc.org
Detection of DNA Concentrations and Sequences
The application of pyrido[2,3-b]pyrazine-based biosensors extends to the quantitative and qualitative analysis of DNA. The cyclic voltammetry technique is particularly well-suited for measuring the concentration of DNA in a sample and for detecting specific DNA sequences. rsc.org The magnitude of the change in the electrochemical signal, for instance, the peak current in a cyclic voltammogram, can be correlated to the concentration of the target DNA that has hybridized with the probe on the electrode surface. nih.gov
Moreover, these biosensors possess the capability for the simultaneous detection of different DNA sequences, a feature that is highly valuable in genetic screening and disease diagnostics. nih.govrsc.orgrsc.org The high sensitivity of pyrido[2,3-b]pyrazine derivatives in these sensing platforms is a critical attribute, enabling the detection of DNA at very low levels, which is crucial for early disease diagnosis and forensic applications.
Nonlinear Optical (NLO) Properties and Technological Applications
Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an intense electromagnetic field, such as that from a laser. This property is the foundation for a host of advanced technologies, including optical switching, frequency conversion, and data storage. Pyrido[2,3-b]pyrazine-based compounds have demonstrated significant potential as high-performance NLO materials. nih.govresearchgate.netrsc.orgrsc.org
Research into novel pyrido[2,3-b]pyrazine heterocyclic compounds has revealed their remarkable NLO response. nih.govresearchgate.netrsc.org Density Functional Theory (DFT) calculations have been employed to predict and understand the electronic and structural parameters that give rise to these properties. nih.govresearchgate.netrsc.orgrsc.orgrsc.org These computational studies, performed at the B3LYP/6-31G(d,p) level of theory, have calculated key NLO parameters such as the average polarizability (⟨α⟩), the first hyperpolarizability (βtot), and the second hyperpolarizability (⟨γ⟩). nih.govresearchgate.net
For instance, a specific derivative, compound 7 in a recent study, exhibited a low energy gap (Egap) of 3.444 eV, which correlated with a high NLO response. nih.gov The calculated NLO values for this compound were notably high, indicating its strong potential for NLO applications. nih.govresearchgate.net
Table 1: Calculated NLO Properties of a Pyrido[2,3-b]pyrazine Derivative (Compound 7)
| NLO Property | Calculated Value (esu) |
|---|---|
| Average Polarizability (⟨α⟩) | 3.90 × 10⁻²³ |
| First Hyperpolarizability (βtot) | 15.6 × 10⁻³⁰ |
| Second Hyperpolarizability (⟨γ⟩) | 6.63 × 10⁻³⁵ |
Data sourced from a study on novel pyrido[2,3-b]pyrazine based heterocyclic compounds. nih.govresearchgate.net
The high NLO response of these materials underscores the significant contribution that pyrido[2,3-b]pyrazine-based compounds can make to technological applications requiring advanced optical materials. nih.govresearchgate.netrsc.org
Contributions to Display Technology and Materials Science
The promising NLO properties of pyrido[2,3-b]pyrazine derivatives position them as key materials for future advancements in display technology and materials science. nih.govresearchgate.netrsc.org In the realm of display technology, materials with strong NLO responses are crucial for developing components like optical modulators and switches, which can lead to faster and more efficient displays.
In the broader field of materials science, the pyrido[2,3-b]pyrazine scaffold is recognized for its potential in creating materials with tunable electronic and optical properties. vulcanchem.com The ability to synthesize derivatives with tailored NLO characteristics opens up avenues for designing novel materials for a wide array of applications, from telecommunications to optical computing. nih.govresearchgate.netrsc.org The inherent properties of these compounds, investigated through both experimental and computational methods, suggest a bright future for pyrido[2,3-b]pyrazine-based materials in various technological fields. nih.govresearchgate.netrsc.org
Optoelectronic Applications
Optoelectronics is a field that focuses on the interaction of light with electronic materials and devices. Pyrido[2,3-b]pyrazine has emerged as a versatile and highly promising core structure for the development of novel optoelectronic materials, particularly for applications in organic light-emitting diodes (OLEDs). rsc.orgsemanticscholar.orgrsc.orgresearchgate.net
Blue-Red Emitting Materials
A significant area of research has been the design and synthesis of pyrido[2,3-b]pyrazine-based materials that can emit light across a broad spectrum, from blue to red. rsc.orgsemanticscholar.orgrsc.orgresearchgate.net This is achieved by creating donor-acceptor-donor (D-A-D) molecular architectures, where the pyrido[2,3-b]pyrazine unit acts as the electron-accepting core, and various amine groups serve as the electron-donating moieties. rsc.orgsemanticscholar.orgrsc.orgresearchgate.net
The photophysical properties of these D-A-D molecules can be finely tuned by altering the donor amines. rsc.orgsemanticscholar.orgrsc.org This tuning capability allows for the systematic adjustment of the material's band gap, which in turn controls the color of the emitted light. Research has shown that these dyes exhibit intramolecular charge transfer (ICT) transitions, which are responsible for their broad emission range. rsc.orgsemanticscholar.orgrsc.orgresearchgate.net Specifically, emission wavelengths spanning from 486 nm to 624 nm have been achieved in both solution and solid states. rsc.orgsemanticscholar.orgrsc.orgresearchgate.net
Some of these materials also exhibit aggregation-induced emission (AIE), a phenomenon where the molecules become more emissive in the aggregated or solid state. rsc.orgsemanticscholar.orgrsc.org This is a highly desirable property for applications in solid-state electronics, such as OLEDs. rsc.orgsemanticscholar.orgrsc.org
Furthermore, the pyrido[2,3-b]pyrazine framework has been utilized to create full-color fluorescent materials for high-performance OLEDs. rsc.org By carefully selecting the donor units, researchers have successfully developed materials that exhibit yellow and orange emissions with high external quantum efficiencies (EQEs) of up to 20.0% and 15.4%, respectively. rsc.org These findings highlight the immense potential of pyrido[2,3-b]pyrazine-based materials in the development of next-generation displays and lighting technologies. rsc.orgsemanticscholar.orgrsc.orgresearchgate.netrsc.org
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| Pyrido[2,3-b]pyrazin-6-amine |
| Pyrido[2,3-b]pyrazine |
Aggregation-Induced Emission (AIE) Characteristics
Certain donor-acceptor-donor (D-A-D) molecules based on a pyrido[2,3-b]pyrazine backbone exhibit promising aggregation-induced emission (AIE) characteristics. rsc.org This phenomenon, where the molecules are non-emissive in dilute solutions but become highly luminescent in an aggregated state, is crucial for applications in solid-state organic electronics. rsc.orgresearchgate.net
The AIE features in these pyrido[2,3-b]pyrazine derivatives have been observed in mixtures of solvents like tetrahydrofuran (B95107) (THF) and water. rsc.orgresearchgate.net The formation of nanoparticles in these solvent systems is a key aspect of their AIE behavior and has been confirmed through techniques such as Dynamic Light Scattering (DLS) and Field Emission Gun Scanning Electron Microscopy (FEG-SEM). rsc.orgresearchgate.net For instance, some derivatives have shown the ability to form nanoparticles, which is a direct indicator of their potential for solid/aggregate-state applications. rsc.org The study of these materials often involves analyzing their photophysical properties in various solvent mixtures with increasing water fractions to observe the onset and enhancement of emission. researchgate.net
The investigation into the AIE properties of these compounds is part of a broader effort to develop new π-conjugated organic heterocyclic molecules for use in organic light-emitting diodes (OLEDs), photovoltaic devices, and thin-film transistors. mu.ac.in The development of materials with strong AIE effects is a significant area of research, as it addresses the common issue of aggregation-caused quenching (ACQ) seen in many traditional luminophores. researchgate.net
Donor-Acceptor (D-A) Architecture Design
The design of molecules with a donor-acceptor (D-A) architecture is a fundamental strategy in the development of advanced materials based on the pyrido[2,3-b]pyrazine scaffold. rsc.orgresearchgate.net In this design, the pyrido[2,3-b]pyrazine core functions as the electron-acceptor (A) unit due to the electron-deficient nature of its fused pyridine (B92270) and pyrazine (B50134) rings. rsc.orgmdpi.com This acceptor core is then chemically linked to various electron-donor (D) groups, such as diarylamines or other heterocyclic amines. rsc.orgresearchgate.net
The synthesis of these D-A and D-A-D structured dyes is often achieved through methods like the Buchwald-Hartwig C-N coupling reaction. rsc.org This synthetic flexibility allows for the systematic tuning of the molecules' optoelectronic properties by altering the donor components. rsc.org The resulting intramolecular charge transfer (ICT) from the donor to the acceptor unit is a key characteristic of this architecture. rsc.orgmdpi.com This ICT is evidenced by specific absorption bands in the visible spectrum and is responsible for the broad range of emission colors, from blue to red, that these materials can exhibit in both solution and solid states. rsc.org
Fabrication of Electro-conductive and Ambipolar Electroluminescent Devices
Pyrido[2,3-b]pyrazine derivatives with a D-A architecture are promising candidates for the fabrication of electro-conductive and ambipolar electroluminescent devices. rsc.org Their potential in this area stems from their tunable opto-electrochemical properties, high thermal stability, and suitable HOMO and LUMO energy levels. rsc.org
The ambipolar nature of these materials, meaning they can transport both holes (p-type) and electrons (n-type), is a significant advantage for use in organic electronic devices. rsc.orgresearchgate.net The HOMO and LUMO energy levels of these compounds, which are critical for charge injection and transport, have been measured using techniques like cyclic voltammetry and are often found to be comparable to those of other reported ambipolar materials. rsc.orgresearchgate.net For example, some series of these dyes exhibit HOMO levels in the range of -5.22 to -5.75 eV and LUMO levels from -3.35 to -3.45 eV. researchgate.net
The ability to function as both an emitter and a charge transport material makes these pyrido[2,3-b]pyrazine derivatives highly versatile for applications in organic electronics. researchgate.net The strong solid-state emission, often enhanced by the AIE effect, is particularly beneficial for their use as emitter layers in OLEDs. researchgate.netresearchgate.net Furthermore, the development of π-conjugated copolymers incorporating pyrido[3,4-b]pyrazine (B183377) units has demonstrated their potential in creating materials with both p- and n-doping capabilities, which is essential for various electrochromic and electronic applications. acs.org
Coordination Chemistry with Metal Complexes
The pyrido[2,3-b]pyrazine scaffold can participate in coordination chemistry with metal complexes, although this is a less extensively explored area compared to its applications in materials science and medicinal chemistry. The nitrogen atoms within the pyrazine and pyridine rings provide potential coordination sites for metal ions.
Synthetic strategies such as the Buchwald-Hartwig amination, which is a palladium-catalyzed cross-coupling reaction, are employed to functionalize the pyrido[2,3-b]pyrazine core. mdpi.com While the primary goal of these reactions is often to create D-A systems, the involvement of a palladium catalyst highlights the interaction of the heterocyclic system with transition metals. mdpi.com The synthesis of various derivatives often involves screening different palladium catalysts to optimize reaction conditions. ikm.org.my
Pyrido[2,3-b]pyrazine Derivatives as Therapeutic Leads
Derivatives of pyrido[2,3-b]pyrazine have emerged as a significant class of heterocyclic compounds with a wide range of potential therapeutic applications. ikm.org.mymdpi.com They have been investigated for various biological activities, including anticancer, anti-inflammatory, antimicrobial, and antifungal properties. ikm.org.my The versatility of the pyrido[2,3-b]pyrazine core allows for the synthesis of a diverse library of compounds, making it an attractive scaffold for drug discovery programs. ikm.org.my
A key aspect of developing pyrido[2,3-b]pyrazine derivatives as therapeutic agents is the identification and validation of their biological targets. In the context of cancer, these compounds have been investigated for their ability to inhibit protein kinases, which are crucial enzymes in cell signaling pathways that are often dysregulated in cancer cells. For instance, some derivatives have shown potent inhibitory activity against class I PI3Ks and ERK1/2, both of which are components of key signaling pathways involved in tumor growth and survival. portico.org
Molecular docking studies are frequently used to predict and understand the interactions between pyrido[2,3-b]pyrazine derivatives and their target proteins. ikm.org.mynih.gov These computational models help to identify key amino acid residues in the active site of the target that are important for binding. japsonline.com For example, in the case of PIM-1 kinase, another cancer target, docking studies have identified key hydrogen bond interactions with residues such as Glu171, Glu121, and Lys67. japsonline.com In Alzheimer's disease research, derivatives have been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the cholinergic deficit associated with the disease. nih.gov
Once a "hit" compound with initial biological activity is identified, hit-to-lead and lead optimization strategies are employed to improve its potency, selectivity, and pharmacokinetic properties. vichemchemie.comsk.ru This process involves the systematic chemical modification of the initial hit structure. For pyrido[2,3-b]pyrazine derivatives, this often entails introducing various substituents onto the core scaffold. ikm.org.my
Future Perspectives in Pyrido 2,3 B Pyrazin 6 Amine Research
Exploration of Novel Pyrido[2,3-b]pyrazin-6-amine Architectures
The future of pyrido[2,3-b]pyrazine (B189457) research is intrinsically linked to the ability of chemists to design and synthesize novel molecular architectures with enhanced or entirely new properties. The expansion of the known chemical space for this scaffold will rely on innovative synthetic strategies that offer efficiency, regioselectivity, and access to a wide diversity of derivatives.
Several modern synthetic methodologies are being explored to construct these heterocyclic systems. researchgate.net Established routes often involve the cyclocondensation of substituted 2,3-diaminopyridines with 1,2-dicarbonyl compounds. researchgate.net To improve efficiency and yield, recent approaches have incorporated microwave-assisted synthesis, which can significantly shorten reaction times, and the use of catalysts such as saccharin (B28170) for room-temperature reactions. researchgate.net
Multicomponent reactions (MCRs) represent a particularly powerful strategy for generating molecular diversity. A notable MCR approach involves the reaction of indane-1,3-dione, various aromatic aldehydes, and 2-aminopyrazine (B29847), which has been used to create a library of novel pyrido[2,3-b]pyrazine derivatives. nih.govrsc.org This method allows for the introduction of multiple points of diversity in a single synthetic step. nih.gov
Furthermore, advanced catalytic systems are enabling the construction of more complex architectures. The palladium-catalyzed Buchwald-Hartwig coupling reaction, for instance, has been successfully employed to synthesize donor-acceptor (D-A) type 2,3-di(hetero-2-yl)pyrido[2,3-b]pyrazine amine derivatives. researchgate.net This highlights a trend towards creating molecules with specific electronic properties for applications in materials science. researchgate.net Another synthetic route involves a multi-step process starting from 5-bromo-2,3-diamino pyridine (B92270) to yield N'-Arylidene-2-((7-bromo-2-methylpyrido[2,3-b]pyrazin-3-yl)oxy)acetohydrazides, demonstrating the scaffold's tolerance for extensive functionalization. ajrconline.org The fusion of other heterocyclic rings, such as the 1,2,3-triazole ring, to the pyrazine (B50134) core is also an emerging area, creating novel polycyclic systems with unique chemical properties. mdpi.com
Table 1: Selected Synthetic Methodologies for Pyrido[2,3-b]pyrazine Derivatives
| Methodology | Reactants | Key Features | Resulting Architecture | Reference(s) |
| Cyclocondensation | 2,3-Diaminopyridine, Arylglyoxals | Good to excellent yields | 2-Aryl-pyrido[2,3-b]pyrazines | researchgate.net |
| Microwave-Assisted Synthesis | α-Ketoaldehydes, 2,3-Diaminopyridine | Solvent-free, catalyst-free, short reaction times | 6-Substituted quinoxalines and 7-substituted pyrido[2,3-b]pyrazines | researchgate.net |
| Multicomponent Reaction | Indane-1,3-dione, Aromatic Aldehydes, 2-Aminopyrazine | Good to excellent yields (82-89%) | Substituted pyrido[2,3-b]pyrazine heterocycles | nih.govrsc.org |
| Buchwald-Hartwig Coupling | 2,3-di(thiophene-2-yl)pyrido[2,3-b]pyrazine, Various Amines | Palladium-catalyzed C-N bond formation | Donor-Acceptor (D-A) type amine derivatives | researchgate.net |
| Multi-step Synthesis | 5-bromo-2,3-diamino pyridine, Ethyl pyruvate, etc. | Stepwise functionalization | N'-Arylidene-2-((7-bromo-2-methylpyrido[2,3-b]pyrazin-3-yl)oxy)acetohydrazides | ajrconline.org |
Integrated Experimental and Computational Approaches for Drug Discovery
The paradigm of drug discovery has shifted significantly, with computational methods now playing an indispensable role alongside experimental synthesis and biological evaluation. fmach.it For pyrido[2,3-b]pyrazine derivatives, this integrated approach is crucial for accelerating the identification and optimization of lead compounds.
Computational techniques such as Density Functional Theory (DFT) are being used to predict the spectroscopic, electronic, and structural properties of newly synthesized compounds before committing to resource-intensive laboratory work. nih.govrsc.org These theoretical calculations provide insights into molecular geometry, frontier molecular orbitals (FMOs), and nonlinear optical (NLO) properties, guiding the design of molecules with desired characteristics. nih.govrsc.orgresearchgate.net
In the context of medicinal chemistry, molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies are paramount. limes-institut-bonn.dejapsonline.com For instance, 3D-QSAR and docking studies have been applied to pyrazine derivatives to identify potential inhibitors of PIM-1 kinase, a key target in oncology. japsonline.com Such in silico studies help elucidate the key structural features and molecular interactions necessary for biological activity, such as hydrogen bonding with specific amino acid residues in the target's active site. japsonline.com This knowledge allows for the rational design of more potent and selective inhibitors. An example of this is the refinement of pyrido[2,3-b]pyrazine derivatives to reduce off-target effects, such as inhibition of the hERG ion channel, by modifying properties like lipophilicity based on computational predictions. nih.gov
The synergy between synthesizing a focused library of compounds and evaluating them through both biological assays and computational models creates a powerful feedback loop for lead optimization, a core principle of modern medicinal chemistry. fmach.it
Development of this compound-Based Chemical Probes and Tools
Beyond direct therapeutic applications, pyrido[2,3-b]pyrazine derivatives are emerging as valuable chemical tools for biological research and diagnostics. Their unique structural and photophysical properties make them suitable for development as chemical probes, sensors, and labels.
A significant future direction is the application of these compounds as electrochemical biosensors. rsc.org Research has demonstrated that novel pyrido[2,3-b]pyrazine derivatives can be utilized for the electrochemical sensing of DNA, offering a sensitive method for detecting specific nucleic acid sequences. nih.govrsc.orgrsc.orgresearchgate.net These sensors work by binding to DNA, which causes a detectable change in the electrical properties of the sensor. rsc.org
The tunable electronic nature of the pyrido[2,3-b]pyrazine core also makes it an excellent scaffold for creating fluorescent materials. researchgate.net By incorporating electron-donating and electron-accepting groups, researchers have synthesized donor-acceptor (D-A) type pyrido[2,3-b]pyrazine amine derivatives that exhibit fluorescence in the blue-orange region of the spectrum. researchgate.net Such fluorescent probes are essential tools in cellular imaging and biochemical assays. The development of fluorescence-labeled inhibitors based on this scaffold can also aid in studying target engagement and localization within cells. limes-institut-bonn.de
Table 2: Applications of Pyrido[2,3-b]pyrazine Derivatives as Chemical Tools
| Application Area | Specific Use | Underlying Principle | Compound Type | Reference(s) |
| Electrochemical Sensing | DNA Detection | Binding to DNA causes a measurable change in electrical properties. | Substituted pyrido[2,3-b]pyrazines | nih.govrsc.orgrsc.org |
| Fluorescent Materials | Chemical Probes, Imaging Agents | Intramolecular Charge Transfer (ICT) in Donor-Acceptor systems leads to fluorescence. | 2,3-di(hetero-2-yl)pyrido[2,3-b]pyrazine amine derivatives | researchgate.net |
| Nonlinear Optics (NLO) | NLO Technological Applications | High hyperpolarizability values resulting from molecular structure. | Pyrido[2,3-b]pyrazine heterocycles with specific substituents | nih.govrsc.org |
Addressing Unmet Medical Needs with this compound Derivatives
A primary goal of medicinal chemistry is to develop novel treatments for diseases with inadequate therapeutic options. acs.org Pyrido[2,3-b]pyrazine derivatives have shown promise in several areas of significant unmet medical need, particularly in infectious diseases and oncology.
One of the most pressing challenges is the treatment of drug-resistant infections. A novel series of pyrido[2,3-b]pyrazine derivatives has been identified as potent non-nucleoside inhibitors of the human cytomegalovirus (HCMV) DNA polymerase. nih.gov This is particularly important for managing HCMV infections that are refractory to current standards of care. nih.gov Some of these compounds also demonstrated broad-spectrum activity against other herpesviruses, including herpes simplex virus 1 and 2 (HSV-1, HSV-2) and Epstein-Barr virus (EBV). nih.gov
In oncology, breast cancer remains a major challenge despite advances in treatment. researchgate.net Novel substituted pyridopyrazine derivatives have been rationally designed as multi-kinase inhibitors targeting the PI3K pathway, which is often dysregulated in cancer. researchgate.net Furthermore, the issue of acquired resistance to targeted therapies, such as with EGFR inhibitors like erlotinib, is a major hurdle. Pyrido[2,3-b]pyrazine compounds have been investigated as potential antitumor agents specifically for erlotinib-resistant tumors, acting as next-generation EGFR inhibitors. ajrconline.org The pyrido[2,3-b]pyrazine core serves as a key pharmacophore, with substitutions at various positions fine-tuning the inhibitory activity. ajrconline.org The development of inhibitors for other cancer-related targets, such as PIM-1 kinase, is also an active area of research for pyrazine-containing scaffolds. japsonline.comnih.gov
The versatility of the pyrido[2,3-b]pyrazine scaffold makes it a privileged structure for tackling these and other difficult-to-treat diseases, offering a robust platform for the development of the next generation of therapeutics.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Pyrido[2,3-b]pyrazin-6-amine, and how can regioselectivity be controlled during cyclocondensation?
- Methodological Answer : this compound derivatives are typically synthesized via cyclocondensation of 1,2-dicarbonyl compounds with 1,2-arylenediamines. A regioselective approach using ammonium bifluoride (0.5 mol%) as a catalyst in methanol-water at room temperature has been reported to yield 3-substituted pyrido[2,3-b]pyrazines with >90% selectivity. Key factors include electronic effects of substituents and hydrogen-bond stabilization of intermediates . For example, aryl glyoxals react with 2,3-diaminopyridine to favor 3-substituted products due to orbital overlap and transition-state stabilization .
Q. How can structural characterization of this compound derivatives be performed to resolve crystallographic ambiguities?
- Methodological Answer : X-ray crystallography is critical for resolving bond angles and intermolecular interactions. For methyl pyrido[2,3-b]pyrazine-3-carboxylate, asymmetric units revealed two independent molecules stabilized by C–H⋯O/N hydrogen bonds and π-π stacking (3.6–3.7 Å distances). Thermal parameters and bond-length deviations (average δ/σ = 0.88) should be analyzed to confirm structural homogeneity. Complementary techniques like NMR (e.g., 13C signals at 114–170 ppm for aromatic carbons) and IR (stretching bands at 1587–1223 cm⁻¹ for C=N/C-O) are recommended .
Q. What in vitro assays are suitable for preliminary evaluation of this compound's biological activity?
- Methodological Answer : Standardized assays include:
- Urease inhibition : Measure IC50 values using thiourea as a reference (e.g., compound 5 showed IC50 = 4.12 ± 1.18 mM). Test compounds at 0.1–20 mM concentrations in phosphate buffer (pH 6.8) with urease from Canavalia ensiformis .
- Antifungal activity : Screen against Puccinia recondita (wheat rust) or Magnaporthe grisea (rice blast) using foliar application. Substituent optimization (e.g., 6-fluoro and 8-amino groups) enhances activity .
Advanced Research Questions
Q. How do substituents influence the photophysical properties of this compound derivatives in OLED applications?
- Methodological Answer : Electron-deficient pyrido[2,3-b]pyrazine cores act as acceptors in donor-acceptor (D-A) dyads. For example, dihydrophenazasiline-pyrido[2,3-b]pyrazine hybrids exhibit thermally activated delayed fluorescence (TADF) with ΔEST = 0.07–0.23 eV, enabling external quantum efficiencies (EQE) up to 9% in OLEDs. Computational studies (TD-DFT) reveal HOMO localization on donors and LUMO on acceptors, with π-π interactions critical for charge transfer .
Q. What computational strategies are effective for predicting this compound's binding affinity to BRAF<sup>V600E</sup> kinase?
- Methodological Answer : Molecular docking (AutoDock/Vina) and MD simulations can assess interactions with BRAF<sup>V600E</sup> (PDB: 3OG7). Pyrido[2,3-b]pyrazinone derivatives show affinity via hydrogen bonding with Cys532 and hydrophobic interactions with the P-loop. QSAR models incorporating Hammett constants (σ) of substituents improve predictive accuracy .
Q. How can reaction conditions be optimized to favor kinetic vs. thermodynamic products in multicomponent syntheses?
- Methodological Answer : In DMF at reflux, pyrido[2,3-b]indole formation is time-dependent: early stages yield kinetic product B (via faster cyclization), while prolonged heating favors thermodynamic product A. Monitor via HPLC and adjust reaction duration (e.g., 6–12 hours). Solvent polarity and temperature gradients (e.g., 80–120°C) further modulate selectivity .
Q. What strategies resolve contradictions in SAR data for this compound's antifungal activity?
- Methodological Answer : Discrepancies in substituent efficacy (e.g., 6-fluoro vs. 6-chloro) may arise from bioavailability differences. Use logP calculations (e.g., ClogP = 2.1 for 6-fluoro derivatives) and membrane permeability assays (e.g., PAMPA) to correlate lipophilicity with activity. Cross-validate using in planta models (e.g., wheat leaf penetration assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
